Isoxathion

描述

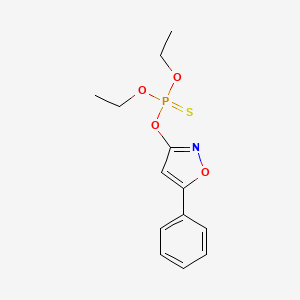

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMSCIWHRZJSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042080 | |

| Record name | Isoxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; [HSDB] | |

| Record name | Isoxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C/0.15 mmHg | |

| Record name | ISOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in organic solvents., In water, 1.9 mg/l @ 25 °C | |

| Record name | ISOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000222 [mmHg] | |

| Record name | Isoxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellowish liquid | |

CAS No. |

18854-01-8 | |

| Record name | Isoxathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18854-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxathion [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018854018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-5-phenylisoxazol-3-ylphosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRA3YFG6CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isoxathion on Acetylcholinesterase

Introduction

Isoxathion is an organothiophosphate insecticide used to control a range of pests on various crops.[1][2] As a member of the organophosphate (OP) class of compounds, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][3][4] This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its inhibitory effects on acetylcholinesterase, intended for researchers, scientists, and professionals in drug development.

The General Mechanism of Organophosphate Inhibition

Organophosphates exert their toxic effects by targeting acetylcholinesterase (AChE E.C. 3.1.1.7), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[3][5] This enzymatic degradation terminates the signal transmission at cholinergic synapses. The inhibition of AChE by organophosphates leads to an accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of muscarinic and nicotinic receptors.[3][5] This overstimulation disrupts the normal functioning of the nervous system, leading to a condition known as cholinergic crisis and, in severe cases, respiratory failure and death.[5][6]

The inhibition process involves the phosphorylation of a serine hydroxyl group within the catalytic active site of the AChE enzyme.[3][5] This reaction forms a stable, covalent phosphorus-enzyme bond. While the initial inhibition is technically reversible, the complex is far more stable than the acetylated enzyme intermediate formed during normal catalysis. Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the dealkylation of the phosphate (B84403) group.[7][8] This "aged" complex is typically resistant to reactivation, leading to a permanent inactivation of the enzyme.[5][7]

Metabolic Activation of this compound

This compound, in its commercial form, is an organothiophosphate, containing a phosphorus-sulfur double bond (P=S).[1][4] Compounds in this "thion" form are generally poor inhibitors of AChE.[4] To become biologically active, this compound must undergo metabolic activation, primarily in the liver in mammals, through an oxidative desulfuration process mediated by cytochrome P-450 monooxygenases.[4][9] This reaction converts the P=S group to a phosphorus-oxygen double bond (P=O), transforming this compound into its oxygen analog, or "oxon".[9] This oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase.[9]

Molecular Interaction with Acetylcholinesterase

Once converted to its active oxon form, this compound acts as a potent inhibitor of AChE. The electrophilic phosphorus atom of the oxon is attacked by the nucleophilic serine residue in the active site of AChE. This results in the formation of a stable, phosphorylated enzyme complex, with the 5-phenyl-3-isoxazolyl group acting as the leaving group.[3][7] The resulting diethyl-phosphorylated AChE is inactive and unable to perform its physiological function of hydrolyzing acetylcholine.[10] The accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing the characteristic symptoms of organophosphate poisoning.[11]

Quantitative Toxicity and Cholinesterase Inhibition Data

The following table summarizes key quantitative data related to the toxicity of this compound and its effects on cholinesterase (ChE) activity.

| Parameter | Species | Value | Notes | Source |

| Acute Oral LD50 | Rat | 112 mg/kg | Median lethal dose. | [12][13] |

| Inhalation LC50 | Rat | 4,200 mg/m³ / 4h | Median lethal concentration. | [2][13] |

| NOAEL (Chronic) | Dog | 0.2 mg/kg bw/day | 2-year study, based on >20% RBC ChE inhibition. | [14] |

| NOAEL (Chronic) | Rat | 1.2 mg/kg b.w. | 2-year study. | [12] |

| NOAEL (Acute) | Human | 0.03 mg/kg bw | Single oral dose, based on no inhibition of RBC ChE activity. | [14] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level; RBC: Red Blood Cell; bw: body weight.

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol describes a generalized method for determining the inhibitory effect of this compound on acetylcholinesterase activity in vitro, based on the principles of the Ellman method.

1. Materials and Reagents:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes).

-

This compound (and its activated oxon form, if available).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Acetylthiocholine (ATCh) iodide as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

-

Solvent for this compound (e.g., ethanol (B145695) or DMSO).

2. Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent. Create a series of dilutions to test a range of concentrations. Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.

-

Assay Reaction:

-

To each well of the microplate, add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 20 µL of the this compound solution at various concentrations (or solvent for the control).

-

Add 20 µL of the AChE solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the ATCh substrate solution.

-

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15]

-

For kinetic analysis, the experiment can be repeated with varying substrate concentrations to generate Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[15]

-

Visualizations

Signaling and Inhibition Pathway

Experimental Workflow for AChE Inhibition Assay

Consequences of Acetylcholinesterase Inhibition

References

- 1. This compound | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. mdpi.com [mdpi.com]

- 4. Organophosphate - Wikipedia [en.wikipedia.org]

- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Activation and degradation of the phosphorothionate insecticides parathion and EPN by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction between organophosphate compounds and cholinergic functions during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Cas 18854-01-8,this compound | lookchem [lookchem.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. fsc.go.jp [fsc.go.jp]

- 15. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Isoxathion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxathion, a member of the organothiophosphate class of insecticides, has been utilized in agriculture for the control of a variety of insect pests. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, metabolism, and toxicological profile of this compound. Detailed analytical and synthetic methodologies are also presented to support further research and development. All quantitative data have been summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical Identity and Structure

This compound is chemically identified as O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate (B77711).[1] Its structure is characterized by a central phosphorothioate group to which two ethyl groups and a 5-phenylisoxazole (B86612) moiety are attached.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate[1] |

| CAS Number | 18854-01-8[1] |

| Molecular Formula | C₁₃H₁₆NO₄PS[1] |

| Molecular Weight | 313.31 g/mol [1] |

| InChI | InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

| InChIKey | SDMSCIWHRZJSRN-UHFFFAOYSA-N |

| SMILES | CCOP(=S)(OCC)Oc1cc(-c2ccccc2)on1 |

| Synonyms | Karphos, SI-6711, E-48[2] |

Physicochemical Properties

This compound is a yellowish liquid with a characteristic odor.[1] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellowish liquid | [1] |

| Boiling Point | 160 °C at 0.15 mmHg | [1] |

| Melting Point | <25 °C | [3] |

| Vapor Pressure | 2.22 x 10⁻⁶ mm Hg at 25 °C | [4] |

| Water Solubility | 1.9 mg/L at 25 °C | [3] |

| Solubility in Organic Solvents | Readily soluble in most organic solvents. Slightly soluble in Chloroform and Methanol. | [1][3] |

| Octanol-Water Partition Coefficient (log Kow) | 3.73 - 3.88 | [1][5] |

| Density | 1.258 g/cm³ | [3] |

| Flash Point | 207.6 - 210 °C | [3][5] |

| Stability | Unstable to alkalis. Decomposes at 160 °C. | [1][3] |

Mode of Action

As an organophosphate insecticide, the primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE by this compound leads to the accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation.[1][6] This hyperexcitation of the nervous system causes symptoms such as convulsions, paralysis, and ultimately, the death of the insect.[6] The organophosphorus group of this compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive enzyme complex.[1]

Metabolism

The metabolism of this compound has been studied in both plants and mammals. The primary metabolic pathways involve hydrolysis and conjugation.

In mammals , such as rats, orally administered this compound is rapidly absorbed and metabolized.[1][7][8] The principal route of metabolism is hydrolysis, likely proceeding through the formation of its oxon intermediate, to yield 3-hydroxy-5-phenylisoxazole.[3] This metabolite is then rapidly conjugated, primarily with glucuronic acid and sulfate, and excreted in the urine.[1][7] Other identified metabolites include hippuric acid.[1]

In plants , such as beans and cabbage, this compound that penetrates the plant tissues is also hydrolyzed to 3-hydroxy-5-phenylisoxazole.[3] This intermediate is then quickly converted into water-soluble conjugates, with 3-(β-D-glucopyranosyloxy)-5-phenylisoxazole being a major metabolite.[3] A minor metabolic pathway involving the reductive cleavage of the isoxazole (B147169) ring to form benzoic acid has also been observed.[3]

Toxicological Profile

The toxicity of this compound is primarily attributed to its inhibition of acetylcholinesterase.

Table 3: Acute and Chronic Toxicity of this compound

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | 112 mg/kg | Rat | [2] |

| Acute Dermal LD₅₀ | >450 mg/kg | Rat | [2] |

| Acute Inhalation LC₅₀ (4h) | 1.5 mg/L | Rat | [2] |

| NOAEL (2-year chronic, dogs) | 0.2 mg/kg bw/day | Dog | [5] |

| NOAEL (developmental, rabbits) | 1.0 mg/kg bw/day | Rabbit | [5] |

| Acceptable Daily Intake (ADI) | 0.002 mg/kg bw/day | Human | [5] |

| Acute Reference Dose (ARfD) | 0.003 mg/kg bw | Human | [5] |

Studies have shown that this compound does not exhibit significant carcinogenicity, teratogenicity, or genotoxicity.[5] The major adverse effect observed in toxicological studies is the inhibition of brain and red blood cell cholinesterase activity.[5]

Experimental Protocols

Analytical Method: Gas Chromatography (GC)

The determination of this compound residues in various matrices is commonly performed using gas chromatography.

Protocol for GC Analysis of Organophosphorus Pesticides:

-

Sample Extraction:

-

For aqueous samples, perform a liquid-liquid extraction at a neutral pH using methylene (B1212753) chloride.

-

For solid samples, use Soxhlet extraction with a 1:1 mixture of hexane-acetone or methylene chloride-acetone.

-

-

Cleanup (if necessary):

-

The extract may be cleaned up using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

-

-

GC Analysis:

-

Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).

-

Column: A fused-silica capillary column suitable for organophosphorus pesticide analysis.

-

Injection: Inject a measured aliquot of the final extract into the GC.

-

Temperature Program: Optimize the oven temperature program to achieve good separation of the target analytes.

-

Detection: The FPD is highly selective for phosphorus- and sulfur-containing compounds, while the NPD is selective for nitrogen- and phosphorus-containing compounds.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Synthesis of O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate

The synthesis of this compound involves the reaction of O,O-diethyl phosphorochloridothioate with 3-hydroxy-5-phenylisoxazole.

General Synthetic Protocol:

-

Preparation of 3-hydroxy-5-phenylisoxazole: This intermediate can be synthesized through various methods, often involving the reaction of a β-keto ester with hydroxylamine.

-

Synthesis of O,O-diethyl phosphorochloridothioate: This reagent is typically prepared by the chlorination of O,O-diethyl dithiophosphoric acid.

-

Coupling Reaction:

-

In a suitable aprotic solvent (e.g., dioxane), dissolve 3-hydroxy-5-phenylisoxazole and a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding salt.

-

To this solution, add O,O-diethyl phosphorochloridothioate dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the completion of the reaction.

-

-

Workup and Purification:

-

The reaction mixture is typically washed with water and brine to remove salts and other water-soluble impurities.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to yield pure this compound.

-

Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, and biological interactions of this compound. The data presented, including physicochemical properties, mode of action, metabolic pathways, and toxicological endpoints, offer a comprehensive resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The outlined experimental protocols for analysis and synthesis provide a foundation for further investigation and application of this organothiophosphate insecticide.

References

- 1. fda.gov [fda.gov]

- 2. nemi.gov [nemi.gov]

- 3. cdpr.ca.gov [cdpr.ca.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-140… [ouci.dntb.gov.ua]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. hh-ra.org [hh-ra.org]

- 8. This compound | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Fate of Isoxathion in Mammals: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the metabolic pathways of the organothiophosphate insecticide Isoxathion in mammalian systems. The following sections detail the absorption, distribution, biotransformation, and excretion of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the metabolic cascade.

Absorption, Distribution, and Excretion

Following oral administration in mammals, this compound is readily absorbed and subsequently distributed throughout the body. Studies in male Wistar rats using carbon-14 (B1195169) labeled this compound have demonstrated that the compound is extensively metabolized and rapidly excreted. Within 96 hours of a single oral dose, approximately 85% of the administered radioactivity is eliminated in the urine, with an additional 14% excreted in the feces[1][2]. Tissue distribution analysis reveals maximal concentrations in the liver, kidneys, and blood shortly after administration, with negligible amounts remaining after 24 hours[2].

Table 1: Excretion of ¹⁴C-Labeled this compound in Male Wistar Rats (96 hours post-administration)

| Excretion Route | Percentage of Administered Dose |

| Urine | ~85% |

| Feces | ~14% |

Metabolic Pathways

The biotransformation of this compound in mammals proceeds through a series of well-defined enzymatic reactions, primarily occurring in the liver. The principal metabolic cascade involves an initial activation step followed by hydrolysis and subsequent conjugation for detoxification and enhanced excretion.

Phase I Metabolism: Activation and Hydrolysis

The initial and critical step in this compound metabolism is the oxidative desulfuration of the parent compound to its highly reactive oxon intermediate, this compound-oxon. This bioactivation is catalyzed by cytochrome P450 monooxygenases. The resulting oxon is a potent cholinesterase inhibitor. However, it is rapidly hydrolyzed by A-esterases, cleaving the P-O-isoxazole bond to yield two primary metabolites: diethyl phosphate (B84403) and 3-hydroxy-5-phenylisoxazole.

Further Phase I metabolism can occur on the 3-hydroxy-5-phenylisoxazole moiety, which can undergo ring cleavage to ultimately form benzoic acid. This is then conjugated with glycine (B1666218) to produce hippuric acid, a common urinary metabolite.

Phase II Metabolism: Conjugation

The primary hydrolytic metabolite, 3-hydroxy-5-phenylisoxazole, undergoes extensive Phase II conjugation to facilitate its elimination. The main conjugation reactions observed are glucuronidation and sulfation, forming 3-(β-D-glucopyranuronosyloxy)-5-phenylisoxazole and 5-phenyl-3-isoxazolyl sulfate (B86663), respectively. These conjugation reactions significantly increase the water solubility of the metabolites, promoting their renal clearance.

Identified Metabolites in Mammalian Urine:

-

3-hydroxy-5-phenylisoxazole

-

3-(β-D-glucopyranuronosyloxy)-5-phenylisoxazole (glucuronide conjugate)

-

5-phenyl-3-isoxazolyl sulfate (sulfate conjugate)

-

Hippuric acid

The metabolic pathway of this compound is visually summarized in the following diagram:

Experimental Protocols

The elucidation of the metabolic pathways of this compound has been primarily achieved through in vivo studies in animal models, utilizing radiolabeled compounds.

General Experimental Workflow

A representative experimental design for studying this compound metabolism in mammals is outlined below:

-

Radiolabeling: Synthesis of ¹⁴C-labeled this compound to enable tracing of the parent compound and its metabolites.

-

Animal Dosing: Oral administration of the radiolabeled this compound to a mammalian model, typically male Wistar rats[1][2].

-

Sample Collection: Collection of urine, feces, and expired air over a defined period (e.g., 96 hours)[1][2].

-

Tissue Distribution Analysis: At selected time points, whole-body autoradiography is performed on sacrificed animals to visualize the distribution of radioactivity in various tissues and organs[2].

-

Metabolite Extraction: Extraction of metabolites from urine and feces using appropriate organic solvents.

-

Metabolite Separation and Quantification:

-

Chromatography: Separation of the parent compound and its metabolites using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Radiodetection: Quantification of the separated radioactive metabolites using liquid scintillation counting or radiochromatogram scanning.

-

-

Metabolite Identification: Structural elucidation of the separated metabolites using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates a typical experimental workflow for an in vivo metabolism study of this compound:

Conclusion

The metabolism of this compound in mammals is a rapid and efficient detoxification process. The primary pathway involves oxidative activation to the oxon, followed by hydrolysis and subsequent conjugation of the resulting 3-hydroxy-5-phenylisoxazole metabolite with glucuronic acid and sulfate. A minor pathway involving ring cleavage of the isoxazole (B147169) moiety also contributes to its metabolism. The resulting polar conjugates are readily excreted, primarily in the urine. Understanding these metabolic pathways is crucial for assessing the toxicological profile of this compound and for the development of safer and more effective pesticides.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Isoxathion in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxathion, an organophosphate insecticide, has been utilized in agriculture to control a range of insect pests. Understanding its environmental fate, particularly its persistence and degradation in soil, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways, kinetics, and influencing factors of this compound in the soil environment. It is designed to be a valuable resource for researchers and scientists involved in environmental risk assessment and the development of new agrochemicals.

Chemical and Physical Properties of this compound

A foundational understanding of this compound's chemical and physical properties is essential for interpreting its behavior in the soil.

| Property | Value |

| Chemical Name | O,O-Diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate |

| CAS Number | 18854-01-8 |

| Molecular Formula | C₁₃H₁₆NO₄PS |

| Molecular Weight | 313.31 g/mol |

| Water Solubility | Low |

| Vapor Pressure | Low |

| Koc | High |

The high soil organic carbon partition coefficient (Koc) of this compound indicates its strong tendency to adsorb to soil particles, which significantly influences its mobility and availability for degradation.

Degradation of this compound in Soil

The disappearance of this compound from soil is a complex process involving both biotic and abiotic mechanisms. The primary routes of degradation are microbial metabolism and, to a lesser extent, photodegradation on the soil surface.

Biotic Degradation

Microbial activity is the principal driver of this compound degradation in soil. The process is influenced by soil type, moisture content, and temperature. In general, conditions that promote microbial proliferation, such as optimal moisture and warmer temperatures, accelerate the breakdown of this compound.

Degradation Pathway:

The biodegradation of this compound proceeds through a series of metabolic steps, initiated by the cleavage of the phosphate (B84403) ester bond. The proposed degradation pathway is as follows:

The initial and key step in the biotic degradation of this compound is the hydrolysis of the P-O-C bond, leading to the formation of 3-Hydroxy-5-phenylisoxazole and diethyl thiophosphate. This initial metabolite, 3-Hydroxy-5-phenylisoxazole, is then further transformed through a series of reactions. It can undergo rearrangement to form 5-Phenyl-4-oxazolin-2-one . Subsequent hydrolysis of this intermediate leads to the formation of Benzoylacetamide , which is then further hydrolyzed to Benzoic Acid . Ultimately, benzoic acid can be mineralized by soil microorganisms to carbon dioxide and water.

Abiotic Degradation

Photodegradation:

This compound present on the soil surface can undergo photodegradation upon exposure to sunlight. The rate and extent of this process are influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the soil matrix. While photodegradation can contribute to the overall dissipation of this compound, its significance is generally limited to the top few millimeters of the soil.

Degradation Kinetics

The rate of degradation of this compound in soil is typically described by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The half-life is not a constant value and varies depending on environmental conditions.

| Soil Condition | Half-life (DT₅₀) in Days | Reference |

| Aerobic, non-flooded soils | 15 - 40 | [1] |

| Aerobic, turf grass soil | 5 | [1] |

| Flooded (Anaerobic) | Faster than non-flooded | [1] |

Note: The provided data represents a range of reported values. Actual half-lives will vary depending on specific soil properties and environmental conditions.

Factors influencing the degradation rate include:

-

Soil Type: Soil composition, including organic matter content and clay content, affects the adsorption of this compound, thereby influencing its bioavailability for microbial degradation.

-

Moisture: Optimal soil moisture levels are crucial for microbial activity. Both excessively dry and waterlogged conditions can inhibit degradation.

-

Temperature: Higher temperatures generally increase the rate of microbial metabolism and, consequently, the degradation of this compound.

-

pH: The pH of the soil can influence both microbial populations and the chemical stability of the pesticide.

Experimental Protocols for Studying this compound Degradation in Soil

Standardized laboratory and field studies are essential for determining the environmental fate of this compound. The following outlines a typical experimental workflow for an aerobic soil metabolism study, often following guidelines such as those from the OECD (e.g., OECD 307).

Detailed Methodologies:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (typically to <2 mm), and characterized for properties such as pH, organic matter content, texture, and microbial biomass.

-

Radiolabeling: To trace the fate of the molecule and its degradation products, ¹⁴C-labeled this compound is often used. The label is typically placed on a stable part of the molecule, such as the phenyl ring.

-

Application and Incubation: A known concentration of ¹⁴C-Isoxathion is applied to the soil samples. The treated soil is then incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity). For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is typically flooded, and the system is purged with an inert gas like nitrogen.

-

Sampling and Extraction: At various time intervals, soil samples are taken and extracted with an appropriate organic solvent or a sequence of solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.

-

Analysis: The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) for the identification and quantification of this compound and its degradation products.

-

Mineralization Assessment: The extent of complete degradation to CO₂ is determined by trapping the evolved ¹⁴CO₂ in an alkaline solution (e.g., potassium hydroxide) and measuring its radioactivity using liquid scintillation counting.

Conclusion

The environmental fate of this compound in soil is primarily governed by microbial degradation. The insecticide has a moderate persistence, with a half-life ranging from a few weeks to over a month under typical aerobic conditions. The degradation proceeds through hydrolysis to 3-hydroxy-5-phenylisoxazole, followed by a series of further transformations to benzoylacetamide, benzoic acid, and eventual mineralization to carbon dioxide. The rate of degradation is significantly influenced by soil type, moisture, and temperature. A thorough understanding of these processes, obtained through standardized experimental protocols, is essential for the accurate environmental risk assessment of this compound and for the development of more environmentally benign crop protection agents.

References

In-Depth Technical Guide to Isoxathion

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Isoxathion is an organothiophosphate insecticide.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Preferred IUPAC Name | O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate[1][2] |

| CAS Number | 18854-01-8[2][3][4] |

| Molecular Formula | C₁₃H₁₆NO₄PS[2] |

| Molecular Weight | 313.31 g/mol [5] |

| Synonyms | Karphos, SI-6711, E-48, O,O-Diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate[4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow liquid[5] |

| Melting Point | <25°C[5] |

| Boiling Point | 160°C at 0.15 mm Hg[5] |

| Water Solubility | 1.9 mg/L at 25°C[5] |

| Vapor Pressure | < 0.133 mPa at 25°C[5] |

| Log Kow | 3.88[5] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[3][6] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[7] As an organophosphate, this compound phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of nerve receptors, resulting in uncontrolled nerve firing and, ultimately, the death of the insect.[9]

Toxicological Profile

The toxicity of this compound is primarily attributed to its acetylcholinesterase-inhibiting activity.

Table 3: Mammalian Toxicity of this compound

| Parameter | Species | Value |

| Acute Oral LD₅₀ | Rat | 112 mg/kg[2] |

| NOAEL (2-year) | Rat | 1.2 mg/kg bw/day[2] |

| NOAEL (2-year) | Dog | 0.2 mg/kg bw/day[4] |

| ADI | Human | 0.002 mg/kg bw/day[4] |

| ARfD | Human | 0.003 mg/kg bw/day[4] |

Metabolic Pathway

In vivo studies in rats have shown that this compound is metabolized and excreted primarily through urine.[3][10] The metabolic process involves the breakdown of the this compound molecule into several metabolites.

Environmental Fate

This compound's persistence and degradation in the environment are influenced by soil type and moisture content.

Table 4: Environmental Fate of this compound

| Parameter | Value |

| Soil Half-life (DT₅₀) | 9-40 days[2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 14,568 (immobile)[3] |

The primary degradation pathway in soil involves biodegradation to 3-hydroxy-5-phenylisoxazole, which is then further metabolized.[5]

Experimental Protocols

Synthesis of this compound (Industrial Process Overview)

The industrial production of this compound involves a multi-step chemical synthesis:

-

Synthesis of a Substituted Phenol Derivative: This forms the backbone of the molecule.

-

Thiophosphorylation: An organophosphate moiety is introduced using reagents like O,O-dimethyl phosphorochloridothioate. This reaction is conducted under anhydrous conditions to prevent hydrolysis.

-

Aromatic Substitution: The intermediate from the previous step is reacted with a heterocyclic compound, such as a pyridyl or thiazole (B1198619) derivative, to enhance its insecticidal properties.

Analytical Methodology for Residue Analysis

The determination of this compound residues in various matrices is typically performed using gas chromatography (GC).

-

Instrumentation: Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Flame Thermionic Detector (FTD).[3] Mass Spectrometry (MS) can be used for confirmation.[11]

-

Sample Preparation (General):

-

Extraction: The sample is extracted with an organic solvent (e.g., acetone, acetonitrile).

-

Partitioning: The extract is partitioned with a non-polar solvent (e.g., hexane, dichloromethane).

-

Clean-up: The extract is cleaned up using solid-phase extraction (SPE) or column chromatography to remove interfering substances.

-

Concentration: The cleaned extract is concentrated to a small volume before injection into the GC.

-

-

Chromatographic Conditions (Example):

-

Column: A capillary column with a non-polar stationary phase (e.g., OV-1).[11]

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Detector: FPD (phosphorus mode) or FTD.

-

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE can be determined using a colorimetric assay based on the Ellman's method.

-

Principle: The activity of AChE is measured by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of AChE, acetylthiocholine, DTNB, and varying concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

In a microplate, add the AChE solution and the this compound solution (or buffer for the control). Incubate for a specific period to allow for enzyme inhibition.

-

Initiate the reaction by adding acetylthiocholine and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 18854-01-8,this compound | lookchem [lookchem.com]

- 3. This compound | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fsc.go.jp [fsc.go.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound (Ref: SL 6711) [sitem.herts.ac.uk]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound [webbook.nist.gov]

Toxicological Profile of Isoxathion and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxathion (O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate) is an organophosphate insecticide that exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Like other organothiophosphates, its toxicity is largely mediated by its active oxon metabolite.[3][4] This document provides a comprehensive overview of the toxicological profile of this compound and its metabolites, summarizing key toxicity data, outlining metabolic pathways, and detailing experimental methodologies based on available literature. The information is intended to serve as a technical resource for researchers and professionals involved in toxicology and drug development.

Chemical and Physical Properties

This compound is a yellowish liquid with low water solubility and is unstable in alkaline conditions.[3]

| Property | Value | Reference |

| CAS Number | 18854-01-8 | [3] |

| Molecular Formula | C13H16NO4PS | [1] |

| Molecular Weight | 313.31 g/mol | [1] |

| Appearance | Yellowish liquid | [3] |

| Water Solubility | 1.9 mg/L (at 25 °C) | [3] |

| Boiling Point | 160 °C (at 0.15 mm Hg) | [3] |

| Vapor Pressure | <1.3 x 10-4 Pa (at 25 °C) | [3] |

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Following oral administration in male Wistar rats, this compound is rapidly absorbed and distributed.[1] Peak radioactivity in tissues such as the liver, kidney, and blood occurs approximately 30 minutes after dosing.[1] Excretion is also rapid, with about 85% of the administered radioactivity eliminated in the urine and 14% in the feces within 96 hours.[1]

Metabolic Pathway

The metabolism of this compound proceeds through two main phases. The primary pathway involves bioactivation through oxidative desulfuration to its more potent oxygen analog (oxon), which is a powerful inhibitor of acetylcholinesterase. This is followed by hydrolysis of the P-O-isoxazole bond to yield 3-hydroxy-5-phenylisoxazole. This primary metabolite is then conjugated with glucuronic acid or sulfate (B86663) before excretion. A secondary, minor pathway involves the cleavage of the isoxazole (B147169) ring, leading to the formation of benzoic acid.[3]

In rats, at least eleven metabolites have been detected, with the following four being structurally identified[1]:

-

3-hydroxy-5-phenylisoxazole

-

3-(β-D-glucopyranuronosyloxy)-5-phenylisoxazole (glucuronide conjugate)

-

5-phenyl-3-isoxazolyl-sulfate (sulfate conjugate)

-

Hippuric acid

Mandatory Visualization: Metabolic Pathway of this compound

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its active oxon metabolite is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. By irreversibly binding to the serine residue in the active site of AChE, the this compound oxon prevents the breakdown of acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing a state of cholinergic crisis characterized by a range of symptoms affecting the nervous system.[1][4]

Mandatory Visualization: AChE Inhibition Workflow

Toxicological Data Summary

The toxicological effects of this compound have been evaluated in a range of studies, from acute to chronic exposure. The primary endpoint observed is the inhibition of cholinesterase activity.[5]

Table 1: Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rat (male) | Oral | LD50: 242 mg/kg | [1] |

| Rat | Oral | LD50: 112 mg/kg | [3] |

| Mouse (male) | Oral | LD50: 112 mg/kg | [1] |

| Mouse (female) | Oral | LD50: 137 mg/kg | [1] |

Table 2: Chronic Toxicity and Regulatory Values for this compound

| Study Type | Species | NOAEL | Key Effect | Reference |

| 2-Year Chronic | Dog | 0.2 mg/kg bw/day | Red Blood Cell (RBC) Cholinesterase Inhibition (>20%) | [5] |

| Developmental | Rabbit | 1.0 mg/kg bw/day | Body Weight Depression | [5] |

| Regulatory Value | Value | Basis | Agency | Reference |

| ADI | 0.002 mg/kg bw/day | Based on the 0.2 mg/kg/day NOAEL from the chronic dog study with a 100-fold safety factor. | Food Safety Commission of Japan (FSCJ) | [5] |

| ARfD | 0.003 mg/kg bw/day | Based on a NOAEL of 0.03 mg/kg bw from a human study with a 10-fold safety factor. | Food Safety Commission of Japan (FSCJ) | [5] |

NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Experimental Protocols

Detailed protocols from the original safety assessment studies are not publicly available. The following sections describe generalized methodologies for key toxicological studies based on regulatory guidelines and information from study summaries.[1][5]

Animal Metabolism and Toxicokinetic Study (Rat)

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Test System: Male Wistar rats.[1]

-

Methodology:

-

Test Substance: Carbon-14 labeled this compound administered orally (e.g., 20-30 mg/kg).[1]

-

Sample Collection: Urine, feces, and expired air are collected at timed intervals (e.g., up to 96 hours post-dose).[1]

-

Distribution Analysis: At selected time points, animals are euthanized, and tissues (liver, kidney, blood, etc.) are collected. Whole-body autoradiography may be used to visualize the distribution of the radiolabel.[1]

-

Metabolite Profiling: Urine and feces samples are analyzed to identify and quantify metabolites.

-

Analytical Techniques: Radioactivity is measured using liquid scintillation counting. Metabolite identification is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or by comparing with authentic reference standards.

-

Mandatory Visualization: General Workflow for a Rat Metabolism Study

Chronic Toxicity Study (Dog)

-

Objective: To determine the long-term toxicity of this compound and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Test System: Beagle dogs (preferred non-rodent species).

-

Methodology (Generalized):

-

Dose Administration: The test substance is administered daily, typically in gelatin capsules or mixed with food, for a period of 1-2 years.[5] At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood and urine samples are collected at regular intervals (e.g., 3, 6, 12, 18, and 24 months) for hematology, clinical chemistry (including plasma and RBC cholinesterase activity), and urinalysis.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

-

Developmental Toxicity Study (Rabbit)

-

Objective: To assess the potential of this compound to cause adverse effects on the developing fetus.

-

Test System: Pregnant rabbits (e.g., New Zealand White).

-

Methodology (Generalized):

-

Dose Administration: The test substance is administered daily by oral gavage to groups of mated female rabbits during the period of major organogenesis.

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.

-

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

-

Toxicity of Metabolites

Conclusion

This compound is a moderately toxic organophosphate insecticide. Its toxicological profile is dominated by its action as an acetylcholinesterase inhibitor, a property that is significantly enhanced by its metabolic conversion to this compound oxon. The primary route of detoxification is hydrolysis to 3-hydroxy-5-phenylisoxazole, which is subsequently conjugated and excreted. Toxicological studies have established a NOAEL of 0.2 mg/kg bw/day from a 2-year dog study, which has been used to derive an Acceptable Daily Intake (ADI) of 0.002 mg/kg bw/day.[5] While the main pathways of toxicity and metabolism are understood, a more detailed public database on the specific toxicity of its major metabolites and more detailed protocols of the pivotal regulatory studies would allow for a more comprehensive risk assessment.

References

"Pharmacokinetics and absorption of Isoxathion in rats"

An In-Depth Technical Guide on the Pharmacokinetics and Absorption of Isoxathion in Rats

Introduction

This compound is an organophosphate insecticide used to control a variety of agricultural pests. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential toxicity and for the development of safety guidelines. This technical guide synthesizes the available scientific literature on the pharmacokinetics and absorption of this compound in rats, providing a detailed overview for researchers, scientists, and drug development professionals. While comprehensive data for this compound is limited in publicly accessible literature, this guide presents the known information and outlines general methodologies for pharmacokinetic studies.

Pharmacokinetics of this compound in Rats

The pharmacokinetic properties of this compound in rats have been investigated to a limited extent. The primary route of administration in these studies has been oral.

Absorption

Following oral administration to male Wistar rats, this compound is absorbed from the gastrointestinal tract. The peak plasma concentration and the time to reach it have not been quantitatively reported in the available literature.

Distribution

After absorption, this compound is distributed throughout the body. Studies using radiolabeled this compound have shown that the highest concentrations of radioactivity are found in the liver, kidney, and blood.[1] Tissue radioactivity reaches its maximum level 30 minutes after oral dosing, indicating rapid distribution.[1] By 24 hours post-administration, only negligible amounts of radioactivity remain in the tissues, suggesting that this compound and its metabolites do not significantly accumulate in the body.[1]

Metabolism

The metabolism of this compound is a critical detoxification pathway. The principal metabolic transformation is the cleavage of the P-O-isoxazole bond through oxidative desulfuration to its oxon form, followed by hydrolysis to 3-hydroxy-5-phenylisoxazole.[2][3] This primary metabolite is then rapidly conjugated.[2][3]

At least eleven radioactive metabolites have been detected in rats.[4] Four of these have been structurally identified as:

Further metabolism of 3-hydroxy-5-phenylisoxazole can occur through the opening of the isoxazole (B147169) ring, leading to the formation of various other metabolites, with benzoic acid being a significant one.[2][3] De-ethylation of the phosphate (B84403) moiety has not been observed as a metabolic route.[2][3]

Metabolic Pathway of this compound in Rats

Caption: Metabolic pathway of this compound in rats.

Excretion

This compound and its metabolites are rapidly eliminated from the body. Following oral administration of radiolabeled this compound to male Wistar rats, approximately 82.5% of the administered radioactivity is excreted in the urine within the first 24 hours.[1] Over a 96-hour period, cumulative excretion accounts for about 85% in the urine and 14% in the feces.[1][4] Excretion through expired air is negligible.[1]

Quantitative Pharmacokinetic Data

| Parameter | Value | Units | Route of Administration | Dose (mg/kg) | Rat Strain | Reference |

| Cmax | N/A | µg/mL | Oral | N/A | Wistar | N/A |

| Tmax | N/A | hours | Oral | N/A | Wistar | N/A |

| AUC(0-∞) | N/A | µg*h/mL | Oral | N/A | Wistar | N/A |

| Bioavailability | N/A | % | Oral | N/A | Wistar | N/A |

| Vd | N/A | L/kg | Oral | N/A | Wistar | N/A |

| CL | N/A | L/h/kg | Oral | N/A | Wistar | N/A |

| t1/2 | N/A | hours | Oral | N/A | Wistar | N/A |

N/A: Not Available in the reviewed literature.

Dermal Absorption

There is no specific information available in the public domain regarding the dermal absorption of this compound in rats. General studies on the dermal absorption of other pesticides in rats indicate that the extent of absorption can vary widely depending on the chemical properties of the pesticide and the formulation.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound in rats are not fully described in the available literature. However, a general methodology for such a study can be outlined.

Animal Model

-

Species: Rat

-

Age/Weight: Typically, young adult rats (e.g., 8-10 weeks old, 200-250 g) are used.

Dosing

-

Route of Administration: Oral gavage is a common method for precise dosing.

-

Dose Levels: A range of doses, including a low, mid, and high dose, would be necessary to assess dose-linearity. Existing studies mention doses of 20 mg/kg and 30 mg/kg.[1]

-

Vehicle: The compound would be dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% carboxymethylcellulose solution.

Sample Collection

-

Blood: Serial blood samples would be collected from a cannulated vessel (e.g., jugular vein) or via tail vein puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma would be separated by centrifugation.

-

Urine and Feces: Animals would be housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 96 hours).

-

Tissues: At the end of the study, or at specific time points, animals would be euthanized, and various tissues (liver, kidney, brain, fat, etc.) would be collected to determine tissue distribution.

Analytical Methods

-

Sample Preparation: Plasma, urine, and homogenized tissue samples would undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound and its metabolites.

-

Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the current standard for the sensitive and specific quantification of small molecules in biological matrices.

Generalized Experimental Workflow for a Rat Pharmacokinetic Study

Caption: Generalized experimental workflow for a pharmacokinetic study in rats.

Conclusion

The available data indicates that this compound is readily absorbed, rapidly distributed, and extensively metabolized following oral administration in rats. The primary route of excretion is via the urine. However, there is a notable lack of detailed quantitative pharmacokinetic data and information on dermal absorption in the public scientific literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound, which is essential for a comprehensive risk assessment. The methodologies and frameworks presented in this guide provide a foundation for conducting such future research.

References

- 1. Dermal absorption of pesticides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro dermal absorption of pyrethroid pesticides in human and rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo dermal absorption of pyrethroid pesticides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Organophosphate Insecticides: The Case of Isoxathion

This technical guide provides a comprehensive overview of the mode of action of organophosphate insecticides, with a specific focus on Isoxathion. It is intended for researchers, scientists, and drug development professionals, offering detailed biochemical mechanisms, quantitative toxicological data, and relevant experimental protocols.

Introduction to Organophosphate Insecticides and this compound

Organophosphates (OPs) are a class of organophosphorus compounds that function as esters of phosphoric acid.[1] They are among the most widely used insecticides globally, replacing many of the more persistent organochlorines in the 1970s.[1][2] Their primary application is in agriculture for crop protection, but they are also used in homes, gardens, and for veterinary purposes.[1][2]

This compound (O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate) is a synthetic organothiophosphate insecticide.[3][4][5] It acts as a contact and stomach poison for insects and has been used on a variety of crops, including fruits, vegetables, and rice.[4][6]

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate | [5] |

| CAS Number | 18854-01-8 | [3][7] |

| Molecular Formula | C₁₃H₁₆NO₄PS | [3][5][7] |

| Molar Mass | 313.31 g/mol | [3][5] |

| Appearance | Yellowish liquid | [3][5] |

| Water Solubility | 1.9 mg/L at 25 °C | [8] |

| Vapor Pressure | 2.2 x 10⁻⁶ mm Hg at 25 °C | [3] |

| Log Kow | 3.88 | [8] |

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][4][9][10] AChE is a critical enzyme in the nervous system of both insects and mammals.[2][9]

The Cholinergic Synapse: Normal Function

In a normal cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve signal.[11] To terminate the signal and prevent continuous stimulation, AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetic acid.[9][12] This allows the neuron to return to its resting state.[12]

Inhibition of AChE by Organophosphates

Organophosphates disrupt this process by inhibiting AChE.[2][9] The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group at the active site of the AChE enzyme.[9][13][14] This reaction results in the phosphorylation of the enzyme, rendering it inactive.[2][12]

With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft.[3][9] This leads to a state of cholinergic crisis, characterized by the continuous and excessive stimulation of muscarinic and nicotinic acetylcholine receptors.[11][14][15] In insects, this results in rapid paralysis and death.[14] In mammals, it causes a range of symptoms collectively known as organophosphate poisoning.[15][16]

// Normal Pathway ACh_vesicle -> ACh [label="Release"]; ACh -> Receptor [label="Binds"]; Receptor -> ACh [label="Signal Transduction", dir=back, style=dashed]; ACh -> AChE [label="Hydrolysis"]; AChE -> ACh [label="Breaks down", dir=back, style=dashed, color="#34A853"];

// Inhibition Pathway OP -> AChE [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; AChE -> Inhibited_AChE [label="Phosphorylation", style=dashed, color="#EA4335"]; Receptor -> Signal [style=bold, color="#EA4335"]; } caption="Signaling pathway of AChE inhibition by organophosphates."

Bioactivation of Organothiophosphates

Many organophosphate insecticides, including this compound, are organothiophosphates, meaning they have a sulfur atom double-bonded to the phosphorus atom (P=S).[1] These thiophosphates are generally weak inhibitors of AChE.[1] Their toxicity is a result of metabolic activation, or "bioactivation," within the target organism.[1]

In a process known as oxidative desulfuration, enzymes (primarily cytochrome P450s) replace the sulfur atom with an oxygen atom, converting the thiophosphate (P=S) into its corresponding phosphate (B84403) or "oxon" form (P=O).[1][17] This oxon metabolite is a significantly more potent inhibitor of AChE.[1][18] In mammals, this conversion primarily occurs in the liver, while in insects, it takes place in the gut and fat body.[1][17]

"Aging" and Irreversible Inhibition

Once the AChE enzyme is phosphorylated by an organophosphate, the bond can become permanent through a process called "aging".[9] This process involves the cleavage of an alkyl group from the phosphorus atom, which strengthens the bond between the organophosphate and the enzyme.[9] This "aged" enzyme-inhibitor complex is resistant to reactivation by nucleophilic agents like oximes (e.g., pralidoxime), which are used as antidotes in OP poisoning.[9][12] This makes the inhibition effectively irreversible.[9][13]

Toxicological Profile of this compound

The toxicity of this compound varies depending on the species and the route of exposure. The following table summarizes key quantitative toxicity data.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 112 mg/kg | [8] |

| LC₅₀ | Rat | Inhalation | 4,200 mg/m³/4h | [6] |

| NOAEL (2-year) | Rat | Oral | 1.2 mg/kg b.w. | [8] |

| NOAEL (2-year) | Dog | Oral | 0.2 mg/kg b.w. per day | [19] |

| ADI | Human | - | 0.002 mg/kg b.w. per day | [19] |

| ARfD | Human | - | 0.003 mg/kg b.w. | [19] |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Physiological Effects and Symptoms of Poisoning

The accumulation of acetylcholine leads to a predictable set of symptoms known as a cholinergic toxidrome.[11] These effects are seen across both muscarinic and nicotinic receptors.[15]

-

Muscarinic Effects: Often remembered by the mnemonic SLUDGE/DUMBELS :

-

Nicotinic Effects: Include muscle fasciculations (involuntary twitching), cramping, weakness, and eventually paralysis.[15][21] Tachycardia (fast heart rate) and hypertension can also occur.[15]

-

Central Nervous System (CNS) Effects: Can range from anxiety and restlessness to confusion, seizures, coma, and respiratory depression, which is the leading cause of death in acute poisoning.[21][22]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard protocol for determining the rate of AChE activity and the inhibitory potential of compounds like this compound.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which AChE hydrolyzes into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured by its absorbance at 412 nm.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM DTNB in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) Solution: 75 mM ATCI in deionized water.

-

AChE Enzyme Solution: Purified AChE (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to a working concentration.

-

Inhibitor Solution: this compound (or its oxon form) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 25 µL of the inhibitor solution (or buffer for control).

-

Add 50 µL of the AChE enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the curve.

-

Analytical Methods for Detection

The detection and quantification of this compound and its metabolites in biological and environmental samples are typically performed using chromatographic techniques.

-

Gas Chromatography (GC): A primary method for analyzing organophosphates.[23][24] It is often coupled with specific detectors like a Flame Photometric Detector (FPD) in phosphorus mode, a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS) for high sensitivity and specificity.[23][24]

-

High-Performance Liquid Chromatography (HPLC): Also used, particularly when coupled with tandem mass spectrometry (LC-MS/MS), which allows for the detection of trace levels of pesticide residues with high accuracy.[25]

Metabolism and Environmental Fate

The primary metabolic pathway for this compound in plants, animals, and soil involves the cleavage of the P-O-isoxazole bond.[8][26] This occurs after the initial bioactivation to the oxon form, followed by hydrolysis to produce 3-hydroxy-5-phenylisoxazole.[8][26] This metabolite can be further broken down into other products, including benzoic acid.[8][27]

In the environment, this compound is susceptible to degradation.[28] Its persistence in soil is influenced by soil type and moisture, with reported half-lives ranging from 15 to 40 days.[27][29] It has low mobility in soil due to strong adsorption to soil particles.[3]

Conclusion

This compound, like other organophosphate insecticides, exerts its toxic effects through a well-defined mechanism of action. The core of this mechanism is the inhibition of acetylcholinesterase, which is preceded by a critical bioactivation step converting the parent thiophosphate into its highly potent oxon analog. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in toxicity and, ultimately, death in target insect pests. Understanding this detailed biochemical pathway is essential for assessing its toxicological risk to non-target organisms and for the development of safer, more selective pest control agents.

References

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. cabq.gov [cabq.gov]

- 3. This compound | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: SL 6711) [sitem.herts.ac.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound [webbook.nist.gov]

- 8. Cas 18854-01-8,this compound | lookchem [lookchem.com]

- 9. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 16. Organophosphate poisoning - Symptoms, diagnosis and treatment | BMJ Best Practice [bestpractice.bmj.com]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. fsc.go.jp [fsc.go.jp]

- 20. droracle.ai [droracle.ai]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. ysi.com [ysi.com]

- 25. mdpi.com [mdpi.com]

- 26. This compound | 18854-01-8 [chemicalbook.com]

- 27. tandfonline.com [tandfonline.com]

- 28. What happens to pesticides released in the environment? [npic.orst.edu]

- 29. chemicalbook.com [chemicalbook.com]

Biotransformation of Isoxathion: A Technical Guide to its Fate in Environmental Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxathion, an organothiophosphate insecticide, has been utilized in agriculture to control a range of insect pests. Understanding its biotransformation in various environmental compartments is crucial for assessing its environmental fate, persistence, and potential risks. This technical guide provides an in-depth overview of the biotransformation of this compound in soil and water, detailing its degradation pathways, the metabolites formed, and the experimental protocols used to study these processes. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Data Presentation: Degradation Kinetics of this compound

The persistence of this compound in the environment is dictated by its degradation rate, which is influenced by various biotic and abiotic factors. The following tables summarize the available quantitative data on the half-life of this compound in different environmental matrices.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Turf Grass Soil | Aerobic | 5 | [1] |

| Various Other Soils | Aerobic | 15 - 40 | [1] |

Table 2: Half-life of this compound in Water (Photolysis)

| Condition | Half-life (days) | Reference |

| Aqueous Solution | 15 | [1] |

| Aqueous Solution with Synthetic Humic Acids | 12 | [1] |

| Aqueous Solution with Soil-derived Humic Acids | 14 | [1] |

| Aqueous Solution with Humic Acid Sodium Salt | 18 | [1] |

Biotransformation Pathways